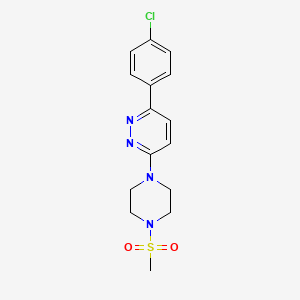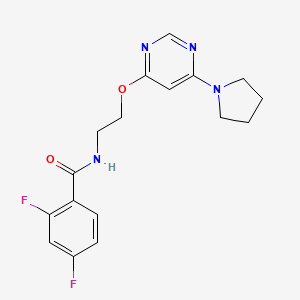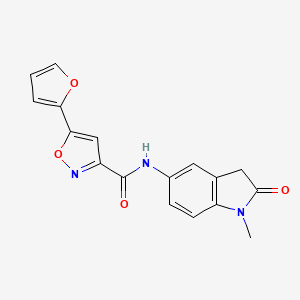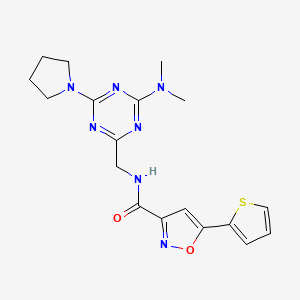![molecular formula C22H23N3O3S B2576594 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide CAS No. 866843-11-0](/img/structure/B2576594.png)
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide”, there are general methods for the synthesis of piperidine derivatives and benzenesulfonamide derivatives . For instance, piperidine derivatives can be synthesized via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Benzenesulfonamide derivatives can be synthesized via amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis
The molecular structure of “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide” likely includes a piperidine ring, a benzenesulfonyl group, and a quinolinyl group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Benzenesulfonamide derivatives can undergo reactions such as amino-dechlorination and amino-dealkoxylation .Scientific Research Applications
- Researchers have explored the antiviral properties of this compound. For instance, analogs of piperidine-4-carboxamide were studied in cell-based assays using the Western Equine Encephalitis Virus (WEEV). These analogs exhibited half-maximal inhibitory concentrations of approximately 1 µM and selectivity indices exceeding 100 .
- Piperidine derivatives play a crucial role in drug design. Their synthetic fragments serve as building blocks for constructing pharmaceutical compounds. The piperidine cycle appears in more than twenty classes of pharmaceuticals and alkaloids. Recent literature covers intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Scientists continue to explore suitable substrates for synthesizing biologically active piperidines .
- Developing efficient methods for synthesizing substituted piperidines remains a priority. Fast and cost-effective approaches are sought after in modern organic chemistry. Reviews have covered specific methods of piperidine synthesis, functionalization, and their pharmacological applications .
Antiviral Activity
Medicinal Chemistry
Chemical Synthesis
Mechanism of Action
Target of Action
The primary target of the compound 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is the DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA .
Mode of Action
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the introduction of negative supercoils into DNA, thereby disrupting the processes of DNA replication, transcription, and repair .
Biochemical Pathways
The inhibition of DNA gyrase by 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide affects the DNA supercoiling pathway . This disruption can lead to downstream effects such as halted cell division and growth, ultimately leading to cell death .
Pharmacokinetics
These properties are crucial for the compound’s ability to reach its target and exert its therapeutic effects .
Result of Action
The result of the action of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is the inhibition of DNA gyrase, leading to disruption of DNA processes and ultimately cell death . This makes the compound potentially useful in the treatment of diseases caused by organisms that rely on DNA gyrase for survival and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide. Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with its target . .
Future Directions
The future directions for “1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, piperidine derivatives have shown significant analgesic activities and some 1-amidino-3-amino-2-hydroxy piperidine derivatives were reported which possessed antiviral activities . Additionally, benzenesulfonamide derivatives have shown anticancer and antimicrobial activities via carbonic anhydrase IX inhibition .
properties
IUPAC Name |
1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-7-8-19-18(13-15)21(25-11-9-16(10-12-25)22(23)26)20(14-24-19)29(27,28)17-5-3-2-4-6-17/h2-8,13-14,16H,9-12H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJSFVMNVSACCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


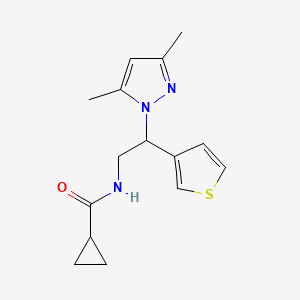
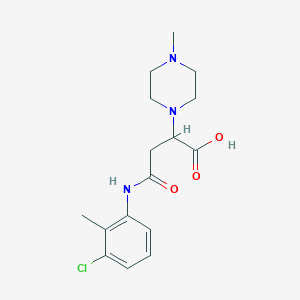
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide](/img/structure/B2576519.png)
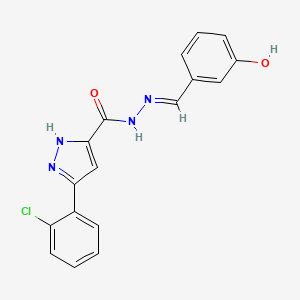
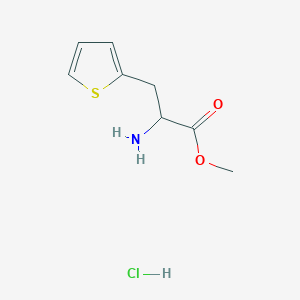



![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)
